7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified under the pyrrolo[2,3-d]pyrimidine derivatives, which are known for their biological activity and utility in drug design.
The compound belongs to the class of heterocyclic compounds, specifically pyrimidines and pyrroles. These types of compounds are often studied for their pharmacological properties, including antitumor and antiviral activities .
The synthesis of 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions that include the formation of the pyrrolo[2,3-d]pyrimidine core followed by functionalization with various substituents.
Methods:
Technical details regarding specific reaction conditions such as temperature, time, and purification methods can vary depending on the synthetic route chosen .
The molecular structure of 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can be represented using various chemical notation systems.
COCCNC(=O)c1cc2c(=O)n(C)c(=O)n(C)c2n1Cc1ccco1 .This structural information indicates the presence of multiple functional groups that may interact with biological targets.
The chemical reactivity of this compound is influenced by its functional groups. It can undergo various reactions typical for carbonyl compounds and amides.
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
The physical and chemical properties of 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are crucial for understanding its behavior in different environments.
While specific data such as melting point and boiling point are not readily available , general characteristics can be inferred from similar compounds:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar structures exhibit varied solubility profiles based on their substituents .
7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has potential applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1